molecular formula C26H19N3O2S B11538268 4-{[(E)-anthracen-9-ylmethylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide

4-{[(E)-anthracen-9-ylmethylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide

Cat. No.: B11538268
M. Wt: 437.5 g/mol
InChI Key: DIXNQUQGZAAUAN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE involves a straightforward condensation methodology with acid catalyst approaches. The reaction between sulphapyridine and 9-anthracene carboxaldehyde forms the Schiff base ligand . The reaction is typically carried out in an ethanolic medium, and the resulting product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction will produce the corresponding amine.

Mechanism of Action

The mechanism of action of 4-[(E)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE involves its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. For example, the compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with DNA and disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE is unique due to its specific structure, which allows it to form stable metal complexes with enhanced biological activities. Its combination of anthracene and pyridine moieties provides unique electronic properties that are beneficial in various applications, including catalysis and medicinal chemistry .

Properties

Molecular Formula

C26H19N3O2S

Molecular Weight

437.5 g/mol

IUPAC Name

4-(anthracen-9-ylmethylideneamino)-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C26H19N3O2S/c30-32(31,29-26-11-5-6-16-27-26)22-14-12-21(13-15-22)28-18-25-23-9-3-1-7-19(23)17-20-8-2-4-10-24(20)25/h1-18H,(H,27,29)

InChI Key

DIXNQUQGZAAUAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NC4=CC=C(C=C4)S(=O)(=O)NC5=CC=CC=N5

Origin of Product

United States

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